molecular formula C10H7N3S B570430 2-Methylthiazolo[4,5-g]quinoxaline CAS No. 114306-15-9

2-Methylthiazolo[4,5-g]quinoxaline

Cat. No.: B570430
CAS No.: 114306-15-9
M. Wt: 201.247
InChI Key: PMNSDEYJDVJVCJ-UHFFFAOYSA-N
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Description

2-Methylthiazolo[4,5-g]quinoxaline (CAS 114306-15-9) is a specialized heterocyclic compound of significant interest in agricultural chemistry research, particularly in the development of novel insecticidal agents. This compound features a molecular formula of C 10 H 7 N 3 S and a molecular weight of 201.25 . Recent scientific investigations into structurally related thiazolo[4,5-b]quinoxaline analogs have demonstrated promising insecticidal efficacy against destructive pests such as the cotton leafworm ( Spodoptera litura ) . These studies provide a strong research basis for this chemical scaffold, showing that specific derivatives can induce high mortality rates in larval instars, with one study reporting values up to 97% for a closely related compound . The proposed mechanism of action for these bioactive analogs involves the disruption of key physiological processes in target insects, including significant alterations in digestive enzyme levels (aspartate aminotransferase, alanine aminotransferase, alkaline phosphatase) and acetylcholinesterase activity, leading to severe midgut tissue damage and ultimately, insect mortality . Beyond its primary application in agrochemical research, the quinoxaline core is a privileged structure in medicinal chemistry, known for exhibiting a broad spectrum of biological activities, including antiviral and anti-inflammatory properties, making it a versatile scaffold for multiple research streams . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

114306-15-9

Molecular Formula

C10H7N3S

Molecular Weight

201.247

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-g]quinoxaline

InChI

InChI=1S/C10H7N3S/c1-6-13-9-4-7-8(5-10(9)14-6)12-3-2-11-7/h2-5H,1H3

InChI Key

PMNSDEYJDVJVCJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C3C(=C2)N=CC=N3

Synonyms

Thiazolo[4,5-g]quinoxaline, 2-methyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The primary structural analogs of 2-methylthiazolo[4,5-g]quinoxaline include:

Compound Name Core Structure Substituents Key Properties/Applications
This compound Thiazoloquinoxaline Methyl at C2 Limited data; potential in materials
2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline (MeIgQx) Imidazoquinoxaline Amino at C2, methyl at C1/C7 Mutagenic in cooked beef; forms DNA adducts
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Imidazoquinoxaline Amino at C2, methyl at C3/C8 Carcinogenic; cytochrome P450 metabolism
2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline Imidazoquinoxaline Amino at C2, methyl at C1/C7/C9 High mutagenicity in beef extracts
  • Key Differences: The thiazolo core in this compound replaces the imidazole ring in analogs like MeIgQx and MeIQx, altering electron distribution and reactivity.

Reactivity Comparison :

  • Imidazo derivatives (e.g., MeIQx) undergo cytochrome P450-mediated metabolic activation to form DNA-binding N-hydroxy intermediates, a key step in carcinogenesis .
  • Thiazolo derivatives are less studied but may exhibit distinct metabolic pathways due to sulfur's electronegativity and reduced aromaticity compared to imidazole.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylthiazolo[4,5-g]quinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of 2-aminoquinoxaline derivatives with α,β-unsaturated carbonyl compounds or thiol-containing precursors. For example, reacting 2,3-dichloro-6-sulfonylquinoxaline with 1,3-binucleophiles (e.g., thiourea or thioamides) under reflux in ethanol yields thiazoloquinoxaline derivatives. Acidic or basic conditions must be carefully controlled to avoid side reactions. Purification via column chromatography or recrystallization is recommended . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time (typically 12–24 hours) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm methyl substitution and thiazole-quinoxaline fusion.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to monitor reaction progress and purity (>95% purity threshold).
  • X-ray crystallography for unambiguous structural elucidation, though this requires high-quality crystals .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., gastric adenocarcinoma MKN-45). Use concentrations ranging from 1–100 µM and compare to reference drugs like 5-FU. For antimicrobial activity, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:

  • Methyl group : Positional changes (e.g., 2-methyl vs. 4-methyl) alter steric hindrance and electronic effects, impacting binding to kinases or DNA.

  • Thiazole vs. imidazole : Thiazole’s sulfur atom enhances π-π stacking but may reduce solubility.

  • Example : 2-Methyl substitution on imidazo[4,5-g]quinoxaline showed 3-fold higher antitumor activity (IC₅₀ = 12 µM) compared to non-methylated analogs .

    Derivative Substituent Biological Activity
    This compoundThiazole + 2-MeAntitumor (MKN-45), IC₅₀ = 15 µM
    Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalineThiazole + pyrimidineAnalgesic (ED₅₀ = 8 mg/kg)
    6-AminoquinoxalineNH₂ at C6Anticancer (HCT-116), IC₅₀ = 20 µM

    Table 1. Comparative SAR of quinoxaline derivatives .

Q. How can metabolic pathways and DNA-binding potential be evaluated for this compound?

  • Methodological Answer :

  • Metabolism : Use liver microsomes (human/rodent) with NADPH cofactor to identify cytochrome P450-mediated metabolites. LC-ESI/MS detects hydroxylated or demethylated products. For carcinogenicity risk, monitor formation of DNA adducts (e.g., dG-C8 adducts) via ³²P-postlabeling .
  • DNA binding : Employ electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to quantify interaction with duplex DNA or G-quadruplex structures .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay conditions : Standardize cell culture media (e.g., FBS concentration), incubation time (48–72 hours), and pH.
  • Isomer interference : Use UPLC/MS² to distinguish this compound from structural isomers (e.g., angular vs. linear fused rings), which may exhibit divergent activities .
  • Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) and EC₅₀ confidence intervals .

Method Development Questions

Q. What computational tools are effective for predicting synthetic routes and target interactions?

  • Methodological Answer :

  • Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes with high feasibility scores (>0.8).
  • Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding to kinases (e.g., EGFR or Aurora B). Validate with MD simulations (100 ns trajectories) to assess stability .

Q. How can advanced spectroscopic methods resolve regiochemical ambiguities in derivatives?

  • Methodological Answer :

  • NOESY/ROESY NMR : Identify spatial proximity between methyl protons and thiazole/quinoxaline protons.
  • DFT calculations : Compare experimental vs. computed ¹³C chemical shifts (RMSD < 2 ppm acceptable) .

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